molecular formula C16H23FN2O B2704768 1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine CAS No. 2097937-28-3

1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine

Cat. No.: B2704768
CAS No.: 2097937-28-3
M. Wt: 278.371
InChI Key: AAPLSJPPEWCUMR-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine is a synthetic piperazine derivative intended for research and development purposes. Piperazine-based compounds are of significant interest in medicinal chemistry and are frequently investigated for their potential interactions with various biological targets, including central nervous system receptors . Related structural analogs have been explored as key intermediates in the synthesis of potential therapeutic agents and for their inhibitory activity on enzymes like tyrosinase . The specific mechanism of action, pharmacological profile, and primary research applications for this particular compound require further investigation by qualified researchers. This product is provided "For Research Use Only (RUO)." It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-(oxan-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O/c17-15-3-1-14(2-4-15)13-18-7-9-19(10-8-18)16-5-11-20-12-6-16/h1-4,16H,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPLSJPPEWCUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCN(CC2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine typically involves the reaction of 4-fluorobenzyl chloride with 4-(oxan-4-yl)piperazine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The mixture is stirred at an elevated temperature until the reaction is complete, followed by purification through recrystallization or column chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Cyclization Reactions: Under certain conditions, the compound can undergo intramolecular cyclization to form various cyclic derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, N-substituted derivatives are common products in substitution reactions .

Scientific Research Applications

Medicinal Chemistry

1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine serves as a crucial building block in the synthesis of more complex pharmaceutical agents. Its structural features facilitate the development of new drugs targeting various biological pathways.

Key Applications:

  • Antidepressants : Compounds with similar structures have shown efficacy in modulating neurotransmitter systems, making them candidates for antidepressant development.
  • Antipsychotics : The piperazine moiety is common in antipsychotic medications, suggesting potential applications in treating schizophrenia and related disorders.

Molecular Biology

In molecular biology, this compound is employed to study the interactions of piperazine derivatives with biological targets. It can serve as a probe to investigate receptor binding affinities and enzyme inhibition mechanisms.

Research Highlights:

  • Receptor Studies : Investigations have shown that compounds with piperazine structures can act as agonists or antagonists at various receptors, influencing signal transduction pathways.
  • Enzyme Interaction : The compound may inhibit specific enzymes involved in metabolic pathways, providing insights into drug metabolism and pharmacokinetics.

Material Science

The unique properties of this compound make it valuable in material science for synthesizing novel materials with tailored properties.

Applications Include:

  • Polymer Synthesis : The compound can be utilized to create polymers with specific mechanical and thermal properties.
  • Nanomaterials : Its chemical reactivity allows for functionalization of nanomaterials, enhancing their performance in various applications.

Case Studies and Research Findings

Several studies have highlighted the efficacy of piperazine derivatives similar to this compound:

  • Antidepressant Activity : A study demonstrated that piperazine derivatives could significantly reduce depressive-like behaviors in animal models, suggesting potential therapeutic applications.
  • Anticancer Properties : Research indicated that compounds with similar structures exhibited cytotoxic effects against various cancer cell lines, highlighting their potential as anticancer agents.
  • Neuroprotective Effects : Studies have shown that certain derivatives can protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative disease therapies.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or agonist of certain receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Physical Properties
Compound Name Substituents (N1/N4) Yield (%) Melting Point (°C) Key Activity/Application Evidence ID
Target compound 4-Fluorobenzyl / oxan-4-yl N/A N/A N/A -
1-(4-Fluorophenyl)piperazine derivatives 4-Fluorophenyl / benzaldehyde 54–68 65.2–92.1 AChE inhibition
Flunarizine Bis(4-fluorophenyl) / allyl 89 N/A Dopamine transporter affinity
GBR-12909 Bis(4-fluorophenyl) / propenyl ~40 N/A Psychostimulant activity
SA4503 Dimethoxyphenethyl / phenylpropyl 56 N/A Sigma-1 receptor agonist
  • Fluorophenyl Derivatives : highlights derivatives with 4-fluorophenyl groups synthesized via condensation reactions, achieving moderate yields (54–68%) and melting points between 65–92°C. These compounds exhibit acetylcholinesterase (AChE) inhibitory activity, suggesting the fluorophenyl group enhances target engagement .
  • Flunarizine : Featuring a bis(4-fluorophenyl) group and allyl chain, flunarizine is synthesized via Fe-catalyzed coupling with 89% yield, emphasizing industrial feasibility . Its affinity for dopamine transporters contrasts with the target compound’s oxane ring, which may reduce CNS penetration .
  • GBR-12909: This analog, with a propenyl chain, demonstrates potent reinforcing effects in primates, comparable to cocaine . Its bis(4-fluorophenyl) group likely enhances dopamine transporter binding, whereas the oxan-4-yl group in the target compound may confer selectivity for non-CNS targets .

Biological Activity

1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine is a synthetic compound characterized by its unique piperazine structure, which includes a 4-fluorophenylmethyl group and an oxan-4-yl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development.

The compound can be synthesized through the reaction of 4-fluorobenzyl chloride with 4-(oxan-4-yl)piperazine under basic conditions, typically using potassium carbonate in solvents like dimethylformamide. The synthesis process is crucial for obtaining high yields and purity, which are essential for subsequent biological evaluations .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound's structure allows it to act as either an inhibitor or an agonist, influencing cellular signaling pathways and physiological responses. For instance, it may modulate the activity of neurotransmitter receptors, which could have implications for treating neurological disorders.

Pharmacological Studies

Recent studies have explored the pharmacological properties of this compound, revealing its potential as a therapeutic agent. Here are some key findings:

  • Antagonistic Activity : Research indicates that derivatives of piperazine, including this compound, can act as antagonists at cannabinoid receptors (CB1). Such activity may be beneficial in managing obesity and metabolic disorders. A study highlighted that modifications to the piperazine structure could enhance selectivity for peripheral CB1 receptors over central ones, potentially reducing side effects associated with central nervous system penetration .
  • Monoamine Oxidase Inhibition : The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Specific derivatives demonstrated significant inhibitory activity against MAO-B, with IC50 values indicating potent action. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

  • Study on Cannabinoid Receptor Antagonists :
    • Objective : To evaluate the selectivity and potency of piperazine derivatives at cannabinoid receptors.
    • Results : A derivative similar to this compound showed high selectivity for CB1 over CB2 with a Ki value of 4 nM, indicating strong potential as a therapeutic agent for metabolic syndromes .
  • MAO-B Inhibition Study :
    • Objective : To assess the inhibitory effects on MAO-B and explore structure-activity relationships.
    • Results : Compounds were found to be reversible inhibitors with high selectivity indices for MAO-B. The most potent inhibitor had an IC50 value of 0.013 µM, suggesting that structural modifications can significantly enhance biological activity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
1-(4-Fluorophenyl)piperazineLacks oxan-4-yl groupModerate receptor activity
1-Bis(4-fluorophenyl)methylpiperazineContains two 4-fluorophenyl groupsEnhanced receptor binding but increased side effects
1-[(4-Fluorophenyl)methyl]piperazineContains oxan-4-y groupPotent antagonist at CB1 with reduced CNS penetration

Q & A

Basic Research Question

  • Analytical HPLC : Use a C18 column (15 cm × 4.6 mm, 2.7 µm) with a gradient of 0.1% TFA in H₂O/MeCN (95:5 to 5:95 over 20 min). Target >95% purity (λ = 254 nm) .
  • Spectroscopy :
    • ¹H NMR (CDCl₃): Identify piperazine protons (δ 2.4–3.5 ppm, multiplet) and oxan-4-yl methylene (δ 3.7–4.1 ppm).
    • HRMS : Confirm molecular ion [M+H]⁺ at m/z 293.18 (calculated for C₁₆H₂₁FN₂O) .

How do structural modifications (e.g., fluorophenyl substitution) influence biological activity in piperazine derivatives?

Advanced Research Question

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., –NO₂, –CF₃) on the aryl ring show enhanced Gram-positive bacterial inhibition (MIC = 8–32 µg/mL) due to increased membrane penetration .
  • Cardiotropic Effects : 4-Fluorobenzyl groups improve antiarrhythmic activity (EC₅₀ = 1.2 µM) by modulating sodium channel inactivation .
  • SAR Insights : Substituent bulkiness at the oxan-4-yl position reduces metabolic clearance (e.g., t₁/₂ increased from 2.1 to 4.7 h in rat liver microsomes) .

How can contradictory data in biological assays (e.g., variable IC₅₀ values) be systematically addressed?

Advanced Research Question

  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity assays) and normalize data to cell viability (MTT assay) .
  • Statistical Analysis : Apply Grubbs’ test to identify outliers in dose-response curves (α = 0.05). For IC₅₀ discrepancies >10-fold, reevaluate compound solubility (e.g., DMSO concentration ≤0.1%) .
  • Mechanistic Studies : Perform competitive binding assays (e.g., SPR or ITC) to confirm target engagement (e.g., hCA II inhibition with Kd = 120 nM) .

What computational tools are suitable for predicting the ADMET profile of this compound?

Advanced Research Question

  • Physicochemical Properties : Use SwissADME to predict logP (2.8), TPSA (38 Ų), and gastrointestinal absorption (High) .
  • Toxicity : ProTox-II estimates hepatotoxicity (Probability = 72%) due to CYP3A4 inhibition. Mitigate by reducing lipophilicity (clogP <3) .
  • Metabolism : GLORY predicts major Phase I metabolites (e.g., N-dealkylation at the piperazine ring) .

How can stability issues (e.g., hydrolysis of the oxan-4-yl group) be mitigated during storage?

Basic Research Question

  • Storage Conditions : Store at −20°C under argon in amber vials. Avoid aqueous buffers (pH >7 accelerates ring-opening).
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC; degradation <5% indicates acceptable stability .

What strategies validate the compound’s mechanism of action in enzyme inhibition studies?

Advanced Research Question

  • Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (e.g., non-competitive inhibition of hCA II with Ki = 85 nM) .
  • Crystallographic Docking : Align the compound’s minimized structure (MMFF94 force field) with enzyme active sites (e.g., PDB ID: 3KS3) to identify key interactions (e.g., hydrogen bonds with Thr200) .

How do solvent systems influence the compound’s solubility in in vitro assays?

Basic Research Question

  • Preferred Solvents : DMSO (solubility = 32 mg/mL) or PEG-400 (solubility = 18 mg/mL). Avoid aqueous buffers without co-solvents (solubility <0.1 mg/mL in PBS) .
  • Critical Micelle Concentration (CMC) : Use surfactants (e.g., 0.01% Tween-80) to enhance solubility in cell culture media .

What are the ethical and regulatory considerations for handling this compound in preclinical studies?

Advanced Research Question

  • Institutional Compliance : Adhere to IACUC and IRB guidelines for animal/human tissue studies. No in vivo administration permitted without FDA/EMA approval .
  • Waste Disposal : Incinerate at >800°C to prevent environmental release. Classify as Acute Toxicity Category 4 (LD₅₀ >500 mg/kg, oral rat) .

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